Pentakis(2,4,4-trimethylpentyl)pentaphospholane
Description
Properties
CAS No. |
189294-68-6 |
|---|---|
Molecular Formula |
C40H85P5 |
Molecular Weight |
721.0 g/mol |
IUPAC Name |
1,2,3,4,5-pentakis(2,4,4-trimethylpentyl)pentaphospholane |
InChI |
InChI=1S/C40H85P5/c1-31(21-36(6,7)8)26-41-42(27-32(2)22-37(9,10)11)44(29-34(4)24-39(15,16)17)45(30-35(5)25-40(18,19)20)43(41)28-33(3)23-38(12,13)14/h31-35H,21-30H2,1-20H3 |
InChI Key |
PCEVUEQMAUOLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)CP1P(P(P(P1CC(C)CC(C)(C)C)CC(C)CC(C)(C)C)CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Historical Context and Structural Considerations
Pentaphospholanes—five-membered rings containing five phosphorus atoms—are rare in synthetic chemistry due to the inherent instability of polyphosphorus cycles and the difficulty of achieving controlled cyclization. The substitution of each phosphorus atom with a 2,4,4-trimethylpentyl group further complicates synthesis, as these bulky alkyl chains impose severe steric hindrance, limiting reaction kinetics and favoring linear by-products. Early attempts to synthesize analogous compounds, such as bis(2,4,4-trimethylpentyl)phosphinic acid, relied on radical-initiated additions of diisobutylene to sodium hypophosphite under high-pressure conditions. These methods, while effective for linear phosphinic acids, lack the regioselectivity required for cyclization into pentaphospholanes.
Radical-Mediated Synthesis Pathways
Diisobutylene and Sodium Hypophosphite Reactions
The foundational approach for generating phosphorus-carbon bonds in this context involves radical-mediated additions. As demonstrated in Patent WO2013083047A1, bis(2,4,4-trimethylpentyl)phosphinic acid is synthesized via ultraviolet (UV)-initiated reactions between diisobutylene (2,4,4-trimethylpentene) and sodium hypophosphite in acetic acid, using acetone as a photoinitiator. Key steps include:
- Initiation : UV light (280–380 nm) cleaves acetone into acetyl radicals, abstracting hydrogen from hypophosphite to generate phosphorus-centered radicals.
- Propagation : Radicals add to diisobutylene, forming alkylphosphinic acid intermediates.
- Termination : Coupling of two alkylphosphinic acid radicals yields the bis-substituted product.
For pentaphospholane synthesis, this pathway could be adapted by introducing multiple equivalents of diisobutylene and employing high-dilution conditions to favor cyclization over polymerization. However, achieving five sequential additions without premature termination remains a critical hurdle.
Table 1: Hypothetical Reaction Conditions for Pentaphospholane Synthesis
Photochemical Cyclization Strategies
UV-Initiated Macrocyclization
Photochemical methods offer precise control over radical generation, which is critical for forming strained phosphorus cycles. In the synthesis of bis(2,4,4-trimethylpentyl)phosphinic acid, UV irradiation at 350 nm facilitates a one-step, atmospheric-pressure reaction with 95% purity. Adapting this for pentaphospholane would require:
- Stepwise addition : Sequential introduction of diisobutylene to a hypophosphite core, potentially using templating agents to preorganize intermediates.
- Quenching agents : Compounds like hydroquinone to terminate radical chains after each addition, preventing over-substitution.
Experimental data from analogous systems suggest that yields would decline exponentially with each substitution due to steric clashes. Computational modeling (DFT) could predict favorable conformations for cyclization, guiding solvent and catalyst selection.
Challenges in Steric and Electronic Modulation
Steric Hindrance Effects
The 2,4,4-trimethylpentyl group’s branched structure creates a “crowded” coordination environment, destabilizing transition states required for cyclization. This is evident in the synthesis of N~1~-{[4-(trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine, where linear products dominate unless carefully controlled. For pentaphospholane, potential solutions include:
- Low-temperature synthesis : Slowing reaction kinetics to favor thermodynamic control.
- Bulky solvents : Using tert-butylbenzene or similar solvents to reduce intermolecular interactions.
By-Product Formation
Linear oligomers and polymers are inevitable competitors. Patent WO2013083047A1 reports that even in bis-phosphinic acid synthesis, by-products like monoalkylphosphinic acids and olefin polymers constitute 5–10% of outputs. For pentaphospholane, chromatographic purification or selective crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
Pentakis(2,4,4-trimethylpentyl)pentaphospholane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: The 2,4,4-trimethylpentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pentakis(2,4,4-trimethylpentyl)pentaphospholane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which Pentakis(2,4,4-trimethylpentyl)pentaphospholane exerts its effects involves its ability to coordinate with metal ions and other molecules. This coordination can influence various molecular pathways and reactions, making it a versatile tool in both research and industrial applications. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparison with Similar Compounds
Bis(2,4,4-Trimethylpentyl) Methylphosphonate
Structure : A methylphosphonate ester with two 2,4,4-trimethylpentyl groups.
Molecular Formula : C₁₇H₃₇O₃P
CAS RN : 16325-63-6
Key Properties :
- High solubility in organic solvents due to branched alkyl chains.
- Used in solvent extraction for separating platinum-group metals (e.g., Pd(II) and Pt(IV)) in hydrochloric acid media .
Applications : - Metal Recovery : Demonstrated superior extraction efficiency for palladium over platinum in concentrated HCl, attributed to its strong affinity for soft acids like Pd(II) .
| Property | Bis(2,4,4-Trimethylpentyl) Methylphosphonate | Pentakis(2,4,4-trimethylpentyl)pentaphospholane (Inferred) |
|---|---|---|
| Solubility | Lipophilic | Likely lipophilic |
| Stability | Hydrolysis-resistant | Expected high stability |
| Metal Affinity | Strong for Pd(II) | Potential for multi-metal coordination |
Diethylenetriaminepentakis(methyl phosphonic acid) (DTPMP)
Structure : A polyphosphonic acid with five methylphosphonic acid groups attached to a diethylenetriamine backbone.
CAS RN : 15827-60-8
Molecular Weight : ~697 g/mol (anhydrous)
Key Properties :
- Water-soluble chelating agent with high thermal and chemical stability.
- Effective scale inhibitor for calcium carbonate and sulfate .
Applications : - Industrial Water Treatment : Prevents mineral scaling in cooling systems and oilfields at concentrations as low as 1–10 ppm .
| Property | DTPMP | This compound (Inferred) |
|---|---|---|
| Solubility | Hydrophilic | Likely hydrophobic |
| Functionality | Chelation via phosphonic acid groups | Potential ligand behavior via phosphorus lone pairs |
| Industrial Use | Scale inhibition | Solvent extraction or catalysis |
Biphenyl-2,3',4,5',6-Pentakisphosphate
Structure : A biphenyl core with five phosphate ester groups.
Molecular Formula : C₁₂H₁₅O₂₀P₅
Key Properties :
- High polarity due to multiple phosphate groups.
- Potential applications in ion exchange or as a flame retardant . Research Findings:
- Limited data on industrial use, but its structure suggests utility in polymer modification or nanotechnology .
Research Findings and Industrial Relevance
- Solvent Extraction : Bis(2,4,4-trimethylpentyl) derivatives exhibit high selectivity for Pd(II) over Pt(IV) in HCl, achieving separation factors >100 .
- Scale Inhibition : DTPMP reduces CaCO₃ crystallization rates by 80% at 10 ppm, outperforming traditional inhibitors like HEDP .
- Thermal Stability : Phosphorus-containing compounds with branched alkyl chains (e.g., 2,4,4-trimethylpentyl) show decomposition temperatures >200°C, making them suitable for high-temperature processes .
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